molecular formula C10H18N2O B13295681 (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide

(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide

Cat. No.: B13295681
M. Wt: 182.26 g/mol
InChI Key: NSOOLBFWFUNFGH-BCZLUZIISA-N
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Description

(3S)-3-Amino-3-{bicyclo[221]heptan-2-yl}propanamide is a unique organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core, which can be derived from norbornene.

    Amidation: The final step involves the formation of the amide bond, which can be accomplished using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for nucleophilic substitution may involve bases like sodium hydride (NaH) or catalysts such as palladium.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-Amino-3-{bicyclo[221]heptan-2-yl}propanamide is used as a building block for the synthesis of complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its rigid bicyclic structure can provide specific interactions with biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide is explored for its use in the production of advanced materials, including polymers and nanomaterials, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The amino and amide groups can form hydrogen bonds and other interactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid
  • (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanol
  • (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propylamine

Uniqueness

Compared to similar compounds, (3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanamide stands out due to its amide functionality, which provides unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical entities.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

(3S)-3-amino-3-(2-bicyclo[2.2.1]heptanyl)propanamide

InChI

InChI=1S/C10H18N2O/c11-9(5-10(12)13)8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H2,12,13)/t6?,7?,8?,9-/m0/s1

InChI Key

NSOOLBFWFUNFGH-BCZLUZIISA-N

Isomeric SMILES

C1CC2CC1CC2[C@H](CC(=O)N)N

Canonical SMILES

C1CC2CC1CC2C(CC(=O)N)N

Origin of Product

United States

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